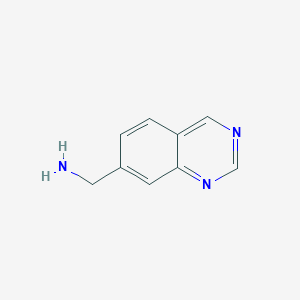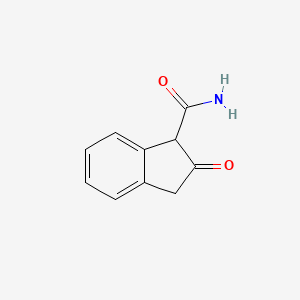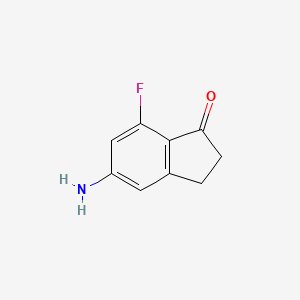
Quinazolin-7-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-7-ylmethanamine typically involves the formation of the quinazoline core followed by the introduction of the methanamine group. One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core. Subsequent functionalization at the 7-position can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazolin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the quinazoline core, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which can exhibit a wide range of biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of quinazolin-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, quinazoline derivatives have been shown to inhibit histone deacetylases and kinase receptors, which play crucial roles in cancer progression and other diseases .
Comparaison Avec Des Composés Similaires
Quinazolin-7-ylmethanamine can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its anticancer and antimicrobial activities.
4,6,7-Substituted Quinazolines: Exhibits potent antiproliferative activities against cancer cells.
Quinazoline-based Hybrids: Combines multiple pharmacophores to enhance biological activity.
This compound stands out due to its unique substitution pattern and potential for diverse biological applications.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
quinazolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H,4,10H2 |
Clé InChI |
GQZSLPJPXSZYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CN=C2C=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)

![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)


